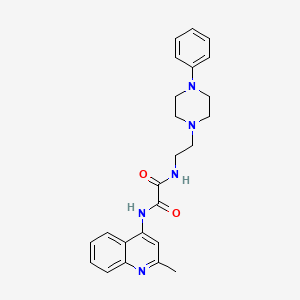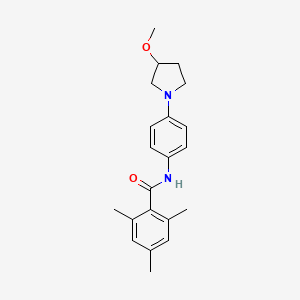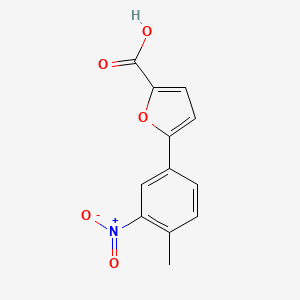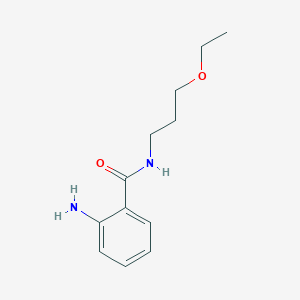
N1-(2-methylquinolin-4-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-methylquinolin-4-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, a piperazine ring, and an oxalamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
Quinolines are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the exact structure and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and stability .科学的研究の応用
Orexin Receptors and Sleep Regulation
Research on orexin receptors, which play a crucial role in the maintenance of wakefulness, has shown the potential therapeutic implications of compounds targeting these receptors for sleep disorders. One study demonstrates how selective antagonism of orexin-2 receptors (OX2R) can promote sleep without the hypnotic effects typically associated with dual orexin receptor antagonists, suggesting a nuanced approach to sleep modulation (Dugovic et al., 2009).
Corrosion Inhibition
In the field of material science, specifically corrosion inhibition, newly synthesized analogs of 8-hydroxyquinoline have been evaluated for their effectiveness in protecting C22E steel in acidic environments. These studies provide insights into the relationship between molecular structure and corrosion inhibition efficiency, offering a pathway for the development of more efficient corrosion inhibitors (About et al., 2020).
ABCB1 Inhibitors and Biological Properties
The exploration of ABCB1 inhibitors, which are crucial for cancer therapy due to their role in drug resistance, has led to the synthesis of compounds featuring various basic side-chains. These compounds demonstrate significant biological properties, including potential applications in overcoming drug-resistant cancers (Colabufo et al., 2008).
P2X7 Receptor Antagonists
Compounds acting as antagonists for the P2X7 receptor, which is implicated in inflammation and pain, highlight the potential for developing targeted therapies for inflammatory diseases. Research into the selectivity of these antagonists for human versus rat receptor homologues provides a basis for more tailored pharmacological interventions (Humphreys et al., 1998).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been reported. These compounds have shown effectiveness against various bacteria and fungi, offering a route to new treatments for infectious diseases (Desai et al., 2007).
Stress-Induced Hyperarousal
Selective orexin-1 receptor antagonists have been investigated for their ability to attenuate stress-induced hyperarousal without inducing the hypnotic effects associated with broader orexin receptor antagonism. This suggests potential applications in treating anxiety and stress-related disorders without compromising wakefulness (Bonaventure et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-18-17-22(20-9-5-6-10-21(20)26-18)27-24(31)23(30)25-11-12-28-13-15-29(16-14-28)19-7-3-2-4-8-19/h2-10,17H,11-16H2,1H3,(H,25,30)(H,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMISMRABDMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)

![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)



![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)
![8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)


![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)
![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)